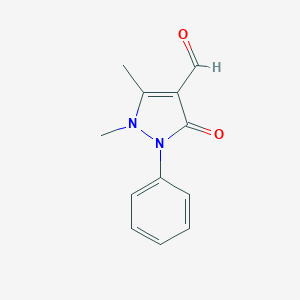

1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde

Description

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a carbaldehyde functional group at the 4-position. Its structure combines a pyrazolone core with aromatic (phenyl) and alkyl (methyl) substituents, rendering it a versatile intermediate in medicinal and synthetic chemistry. The compound is synthesized via condensation or substitution reactions involving 4-aminoantipyrine derivatives, often serving as a precursor for biologically active Schiff bases and heterocyclic hybrids . Key applications include its role in designing antimicrobial, anticancer, and anti-inflammatory agents .

Propriétés

IUPAC Name |

1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYZFYDOEJZMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241720 | |

| Record name | 2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950-81-2 | |

| Record name | 4-Formylantipyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formylantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antipyraldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

It has been reported that the compound shows good binding interaction with targeted amino acids when docked with ampicillin-ctx-m-15.

Mode of Action

The mode of action of 4-Antipyrinecarboxaldehyde involves interactions at the molecular level. The compound’s HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring. This suggests that the compound may interact with its targets through these orbitals, leading to changes in the target’s function.

Result of Action

It has been reported that the compound shows good binding interaction with targeted amino acids, which suggests that it may have a significant impact at the molecular level.

Analyse Biochimique

Activité Biologique

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, structural characteristics, and pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 218.26 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aldehydes with hydrazines and subsequent cyclization. Various methods have been reported in the literature, including solvent-free conditions and microwave-assisted synthesis, which enhance yield and reduce reaction time .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. For instance:

- Case Study 1 : A study evaluated the compound's efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Antioxidant Properties

The compound has also shown potential as an antioxidant:

- Research Findings : In vitro assays indicated that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular systems. The antioxidant activity was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, demonstrating a dose-dependent response .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory pathways are of great interest:

- Case Study 2 : In animal models, administration of the compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions .

Data Summary

| Biological Activity | Methodology | Results |

|---|---|---|

| Antimicrobial | MIC Testing | Effective against S. aureus and E. coli (MIC: 32–128 µg/mL) |

| Antioxidant | DPPH Assay | Dose-dependent radical scavenging activity |

| Anti-inflammatory | Cytokine Measurement | Reduced TNF-alpha and IL-6 levels in vivo |

Applications De Recherche Scientifique

Antioxidant Properties

The compound has demonstrated considerable antioxidant activity. In a study evaluating various pyrazole-based Schiff bases synthesized from this compound, several derivatives showed high total antioxidant capacities (TACs) and iron-reducing power (IRP). For instance, compounds derived from 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde exhibited IC50 values for the DPPH radical scavenging assay ranging from 21.37 to 26.43 µM, indicating strong radical scavenging abilities compared to other tested compounds .

| Compound | DPPH IC50 (µM) | ABTS Inhibition (%) |

|---|---|---|

| 5a | 26.43 ± 0.01 | 75.46 ± 0.05 |

| 5d | 23.98 ± 0.01 | 78.18 ± 0.05 |

| 5e | 23.71 ± 0.01 | 76.87 ± 0.05 |

| 7a | 24.94 ± 0.01 | 75.59 ± 0.05 |

| 7f | 21.37 ± 0.01 | 78.05 ± 0.05 |

Anti-Diabetic Activity

The compound has also been investigated for its anti-diabetic properties through its derivatives' inhibitory effects on α-amylase and α-glucosidase enzymes, which are critical in carbohydrate metabolism. Some derivatives exhibited significant inhibition percentages that suggest potential therapeutic applications in managing diabetes .

Anti-Alzheimer’s Activity

In terms of neuroprotective effects, the compound's derivatives were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression. Notably, certain derivatives showed inhibition rates comparable to standard drugs like donepezil, indicating their potential as multi-target agents in Alzheimer's treatment .

| Compound | AChE Inhibition (%) |

|---|---|

| 5d | 62.00 ± 0.04 |

| 7f | 62.11 ± 0.04 |

| Donepezil | 70.32 ± 0.04 |

Anti-Cancer Activity

The cytotoxic effects of the synthesized derivatives against various cancer cell lines have been evaluated, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The findings indicated that several derivatives derived from this compound exhibited significant cytotoxicity against these cancer types while showing lower toxicity towards normal cells .

Synthesis and Characterization

A notable study synthesized mixed ligand complexes involving this compound and various metal ions (copper, nickel, cobalt, etc.). These complexes were characterized using spectroscopic techniques and evaluated for their biological activities, which included anticancer properties against specific cell lines .

Comparaison Avec Des Composés Similaires

Structural Similarities and Differences

The compound shares a pyrazolone backbone with several analogs but differs in substituents and functional groups. Notable structural analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Br, Cl) in analogs improve anticancer activity by enhancing electrophilicity and DNA interaction .

- Aldehyde Reactivity : The target compound’s aldehyde group facilitates Schiff base formation, critical for antimicrobial activity, whereas methoxy-substituted analogs prioritize solubility .

Key Findings :

- The target compound’s Schiff bases exhibit moderate antimicrobial activity, while halogenated analogs (e.g., bromo, iodo) show superior anticancer potency due to enhanced electrophilicity and target binding .

- Hybrids with 3,4,5-trimethoxybenzaldehyde display improved solubility and microtubule disruption, contrasting with the parent compound’s focus on Schiff base reactivity .

Key Insights :

Physicochemical Properties

Notable Trends:

Méthodes De Préparation

Reaction Mechanism and Conditions

-

Vilsmeier Reagent Formation : PBr₃ reacts with DMF to generate the electrophilic iminium intermediate, which facilitates formylation at the electron-rich C4 position of the pyrazole ring.

-

Formylation Step : The antipyrine substrate undergoes electrophilic substitution at 60–80°C for 1–2 hours, yielding the 4-carbaldehyde derivative.

-

Work-Up : The product is isolated via aqueous extraction and purified by chromatography, achieving yields exceeding 85% under optimized conditions.

Key Advantages :

-

High regioselectivity for the C4 position due to the pyrazole ring’s electronic profile.

-

Scalability and compatibility with diverse pyrazole substrates.

Comparative Analysis of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Vilsmeier-Haack | PBr₃, DMF, 60–80°C | 85–91 | High yield, regioselective | Requires toxic PBr₃ |

| Cross-Coupling | Pd(PPh₃)₄, Tf₂O, boronic acids | 50–65 | Modular functionalization | Indirect, multi-step |

| Oxidation | PCC, MnO₂, CH₂Cl₂ | 70–78 | Simple post-condensation step | Risk of over-oxidation |

Q & A

Q. Basic

- X-ray crystallography : Reveals a non-planar pyrazolone ring with dihedral angles of 5.3° between the phenyl and pyrazole planes. The carbaldehyde group adopts an E-configuration .

- Spectroscopy :

- ¹H NMR : Distinct signals for methyl groups (δ ~2.3–2.5 ppm) and aldehyde proton (δ ~9.8 ppm).

- FT-IR : Strong C=O stretches at ~1660 cm⁻¹ (pyrazolone) and ~1700 cm⁻¹ (aldehyde) .

- Tautomerism : The 2,3-dihydro-1H-pyrazole form dominates in solution, confirmed by NOESY correlations and DFT calculations .

What strategies enhance the reactivity of the carbaldehyde group for synthesizing heterocyclic derivatives?

Advanced

The carbaldehyde group undergoes nucleophilic addition, condensation, and cyclization:

- Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) in ethanol under reflux to form α,β-unsaturated derivatives, used in fused pyrazolo[3,4-c]pyrazoles .

- Schiff Base Formation : Condensation with amines (e.g., hydrazine hydrate) in acetic acid yields tetrazole derivatives, which show antimicrobial activity .

- Multi-Component Reactions : Participation in Biginelli reactions with thiourea and aryl aldehydes forms pyrimidine hybrids, screened for COX-2 inhibition .

How can computational methods guide the design of pyrazolone-based pharmacophores using this compound?

Q. Advanced

- Docking Studies : Molecular docking (AutoDock Vina) identifies interactions with COX-1/2 active sites, prioritizing derivatives with electron-withdrawing substituents (e.g., -CF₃) for anti-inflammatory activity .

- QSAR Models : Hammett σ constants correlate substituent effects on antioxidant activity (DPPH assay), showing para-substituted phenyl groups enhance radical scavenging .

- DFT Calculations : Predict charge distribution at the carbaldehyde group, guiding regioselective modifications .

How do contradictory reports on the biological activity of derivatives arise, and how can they be resolved?

Data Contradiction Analysis

Discrepancies in antimicrobial or anti-inflammatory activity stem from:

- Assay Variability : Differences in bacterial strains (e.g., S. aureus vs. E. coli) or inflammation models (carrageenan vs. CFA-induced edema) .

- Substituent Effects : Electron-donating groups (e.g., -OCH₃) may enhance antioxidant activity but reduce COX-2 selectivity .

- Resolution : Standardize assays (CLSI guidelines) and use multivariate analysis (PCA) to isolate structural contributors to activity .

What experimental designs are optimal for evaluating the antioxidant potential of derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.